![molecular formula C7H7Li B14429384 Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide CAS No. 78323-63-4](/img/structure/B14429384.png)
Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide is a chemical compound with the molecular formula C7H7Li. It is a derivative of bicyclo[2.2.1]hepta-2,5-diene, commonly known as norbornadiene. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide can be synthesized through the reaction of norbornadiene with lithium metal. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as tetrahydrofuran (THF). The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Atmosphere: Inert atmosphere (e.g., nitrogen or argon).
Solvent: Tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with appropriate scaling up. Industrial production would require stringent control of reaction conditions to ensure safety and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted norbornadiene compounds.
Applications De Recherche Scientifique
Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It serves as a precursor for the synthesis of high-energy-density fuels and other industrial chemicals.
Mécanisme D'action
The mechanism by which lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide exerts its effects involves its reactivity with various reagents. The lithium atom in the compound acts as a nucleophile, facilitating reactions with electrophiles. The bicyclic structure provides stability and unique reactivity patterns, making it a valuable intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene (Norbornadiene): The parent compound from which lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide is derived.
Lithium cyclopentadienide: Another lithium-containing compound with a similar reactivity profile.
Lithium phenylacetylide: A lithium compound used in organic synthesis with comparable nucleophilic properties.
Uniqueness
This compound is unique due to its bicyclic structure, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and high-energy-density materials.
Propriétés
Numéro CAS |
78323-63-4 |
|---|---|
Formule moléculaire |
C7H7Li |
Poids moléculaire |
98.1 g/mol |
InChI |
InChI=1S/C7H7.Li/c1-2-7-4-3-6(1)5-7;/h1-7H;/q-1;+1 |
Clé InChI |
PTWAQJCAVMXCQH-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH-]1C2C=CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


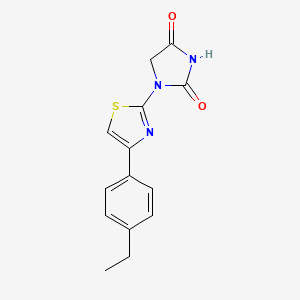
![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)
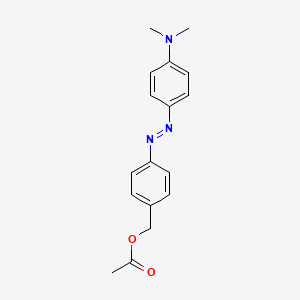

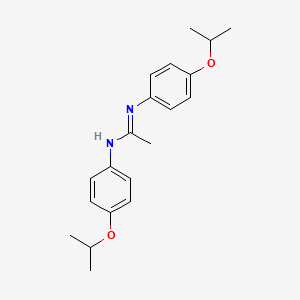

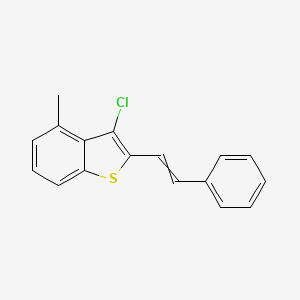
propanedioate](/img/structure/B14429364.png)
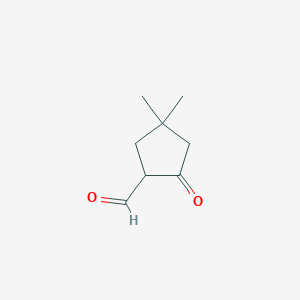
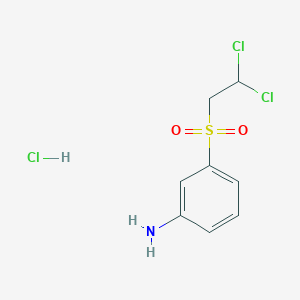
![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)

![4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14429402.png)

